molecular formula C9H18N3OP B008393 Metepa CAS No. 57-39-6

Metepa

Cat. No.: B008393
CAS No.: 57-39-6
M. Wt: 215.23 g/mol
InChI Key: AVUYXHYHTTVPRX-UHFFFAOYSA-N
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Preparation Methods

Metepa can be synthesized through the reaction of tris(2-methylaziridinyl)phosphine oxide with appropriate reagents under controlled conditions. The synthetic route typically involves the use of aziridine derivatives and phosphine oxides. Industrial production methods may vary, but they generally involve similar reaction pathways to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Metepa undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions involving this compound can lead to the formation of reduced phosphine derivatives.

    Substitution: this compound can participate in substitution reactions where its aziridine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metepa has a wide range of scientific research applications:

Mechanism of Action

Metepa exerts its effects by interfering with the reproductive systems of insects. It causes reproductive sterility by disrupting the normal development of ovarian tissues. The molecular targets and pathways involved include the inhibition of DNA synthesis and cell division, leading to the formation of non-viable eggs and larvae .

Comparison with Similar Compounds

Metepa is often compared with other chemosterilants such as TEPA (triethylenephosphoramide) and ThioTEPA (tris(1-aziridinyl)phosphine sulfide). These compounds share similar alkylating properties and are used for similar purposes. this compound is unique in its specific molecular structure, which includes three aziridine groups attached to a phosphoryl group. This structure gives this compound distinct chemical and biological properties compared to its analogs .

Similar compounds include:

    TEPA: Triethylenephosphoramide

    ThioTEPA: Tris(1-aziridinyl)phosphine sulfide

    MethioTEPA: Tris(1-aziridinyl)phosphine oxide

Each of these compounds has unique applications and properties, but they all function as alkylating agents with chemosterilant capabilities .

Properties

IUPAC Name

1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUYXHYHTTVPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1P(=O)(N2CC2C)N3CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020815
Record name Metepa
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57-39-6
Record name Metepa
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Record name Metepa
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Record name METEPA
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Record name Aziridine, 1,1',1''-phosphinylidynetris[2-methyl-
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Record name Metepa
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Record name Tris(2-methylaziridin-1-yl)phosphine oxide
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Record name METEPA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of tris [1-(2-methyl) aziridinyl] phosphine oxide (Metepa) as a chemosterilant?

A1: this compound is an alkylating agent. [] This means it acts by binding to and damaging DNA, primarily in rapidly dividing cells like those found in insect reproductive organs. [, ] This damage disrupts DNA replication and cell division, leading to sterility. [, ]

Q2: How does this compound affect insect reproduction?

A2: this compound primarily targets reproductive cells in insects, leading to various effects depending on the species, life stage treated, and concentration used. These effects can include:

  • Reduced egg production: this compound can significantly reduce the number of eggs laid by treated females. [, , , , , , ]
  • Decreased egg viability: Eggs laid by treated insects often exhibit reduced hatchability due to damaged genetic material. [, , , , , , , , ]
  • Inhibition of sperm development: this compound can impair sperm development in males, leading to sterility. [, , , ]
  • Developmental abnormalities: In some cases, exposure to this compound can cause developmental abnormalities in eggs, larvae, or pupae. [, ]

Q3: Is the sterilizing effect of this compound reversible in insects?

A3: Research suggests that the sterilizing effects of this compound are generally permanent in insects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. This information would be readily available in comprehensive chemistry databases or resources like PubChem.

Q5: How does the formulation of this compound affect its efficacy?

A5: The efficacy of this compound is influenced by its formulation and application method. For instance, incorporating this compound into granular sugar baits has proven more effective than topical applications or residual surface treatments. [] The inclusion of a humectant like glycerin in baits or on treated strings also improves its performance. []

Q6: How stable is this compound in different environmental conditions?

A6: The stability of this compound varies depending on environmental factors and formulation. For example, this compound residues on glass surfaces remained effective for up to 30 days, while residues of a similar compound, Tepa, showed reduced effectiveness over time. [] This suggests that this compound may have some persistence in the environment.

Q7: How do structural differences between this compound and similar chemosterilants like Tepa or Apholate affect their activity?

A7: Research indicates that slight structural differences between chemosterilants like Tepa, Apholate, and this compound can significantly impact their sterilizing efficacy and toxicity. For instance, Tepa has been found to be more effective than Apholate and this compound in sterilizing house flies, both in terms of the concentration required and the speed of action. [, ]

Q8: What are the known toxic effects of this compound on mammals?

A8: Studies on rats have shown that this compound primarily affects rapidly dividing cells. [] Oral administration of this compound to rats caused:

  • Testicular atrophy: This was observed at higher doses and was a significant effect in males. [, ]
  • Bone marrow suppression: this compound affected bone marrow function, impacting blood cell production. []
  • Growth suppression: Reduced growth rate was observed in rats receiving higher doses of this compound. []

Q9: How is the efficacy of this compound assessed in laboratory settings?

A9: Various laboratory methods are used to assess the efficacy of this compound, including:

  • Topical application: Applying this compound directly to insects in different developmental stages. [, , , , , , ]
  • Incorporation into the diet: Mixing this compound with the insect's food source to allow ingestion. [, , , , , , , ]
  • Residual exposure: Exposing insects to surfaces treated with this compound residues. [, , , ]
  • Assessing egg viability: Examining the hatchability of eggs laid by treated insects to determine sterility levels. [, , , , , , , , , , , ]

Q10: Are there other chemosterilants being investigated as potential alternatives to this compound?

A11: Yes, several other chemosterilants have been studied for insect control, including Tepa, Apholate, Hempa, and various aziridine derivatives. [, , , , , , , , , , , , , , , ] The choice of chemosterilant depends on factors like target species, efficacy, toxicity, environmental impact, and cost.

Q11: When did research on this compound as a potential insect chemosterilant begin?

A12: While this specific question cannot be answered with the provided abstracts, it is clear that research on this compound and other chemosterilants for insect control was active in the mid-20th century. Several of the provided papers are from the 1960s and 1970s, suggesting this period was crucial for exploring these compounds' potential. [, , , ]

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